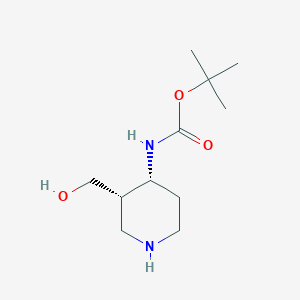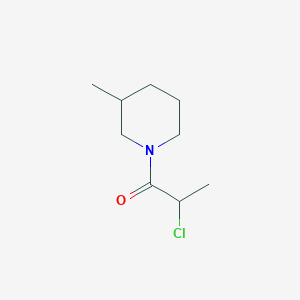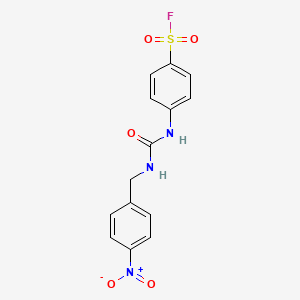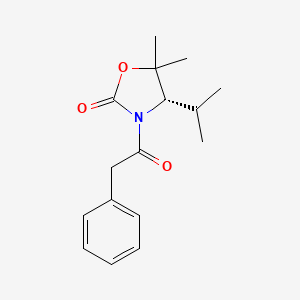
(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Vorbereitungsmethoden
The synthesis of (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine, dimethyl carbonate, and phenylacetic acid.
Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving the amine and carbonate groups.
Chiral Induction: The chiral center is introduced using a chiral auxiliary or catalyst to ensure the desired stereochemistry.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidinone to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted oxazolidinones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
(S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions
Wirkmechanismus
The mechanism of action of (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making it an effective antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-4-Isopropyl-5,5-dimethyl-3-(2-phenylacetyl)oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects compared to linezolid.
Cycloserine: A structural analog used as an antibiotic for tuberculosis
The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylacetyl group, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(4S)-5,5-dimethyl-3-(2-phenylacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-11(2)14-16(3,4)20-15(19)17(14)13(18)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
NGPKWHDBLHJTHZ-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(OC(=O)N1C(=O)CC2=CC=CC=C2)(C)C |
Kanonische SMILES |
CC(C)C1C(OC(=O)N1C(=O)CC2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



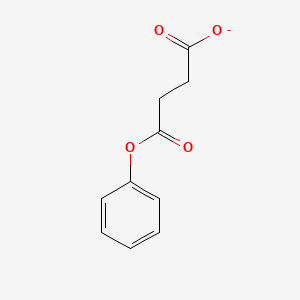
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
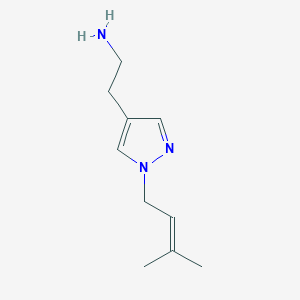
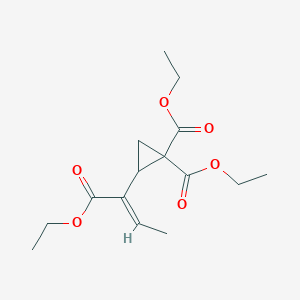
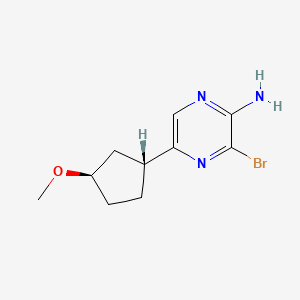

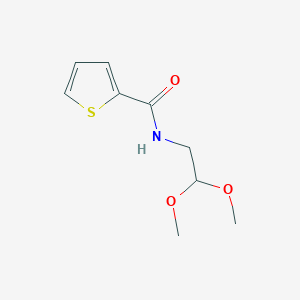
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
